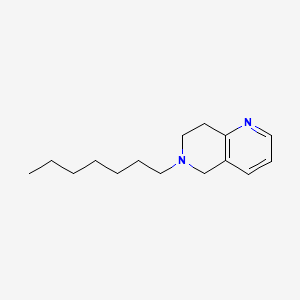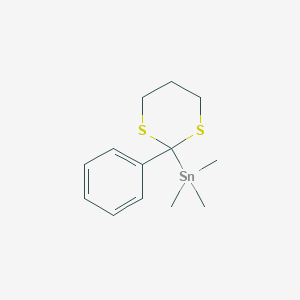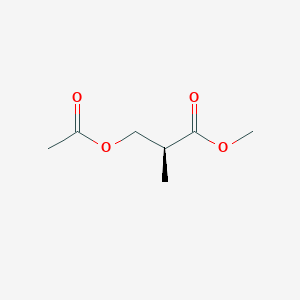![molecular formula C12H18O4 B14451712 Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate CAS No. 74545-48-5](/img/structure/B14451712.png)
Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate is an organic compound with a complex structure that includes a cyclopentene ring and a propanedioate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate typically involves the reaction of cyclopentene derivatives with propanedioate esters under specific conditions. One common method includes the use of cyclopentene, which undergoes a series of reactions including alkylation and esterification to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and catalytic systems to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentene derivatives and propanedioate esters, such as:
- 2-Cyclopenten-1-one, 2,3-dimethyl-
- Cyclopentane, 2-ethyl-1,1-dimethyl-
- Cyclopentane, 1,1-dimethyl-
Uniqueness
What sets Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate apart is its unique combination of a cyclopentene ring and a propanedioate ester group.
Properties
CAS No. |
74545-48-5 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
dimethyl 2-[1-(cyclopenten-1-yl)ethyl]propanedioate |
InChI |
InChI=1S/C12H18O4/c1-8(9-6-4-5-7-9)10(11(13)15-2)12(14)16-3/h6,8,10H,4-5,7H2,1-3H3 |
InChI Key |
DHBNUOWTDOEHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCCC1)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


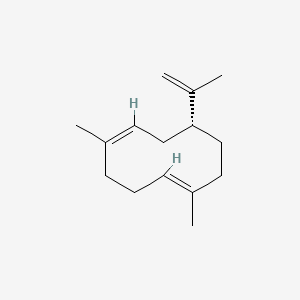
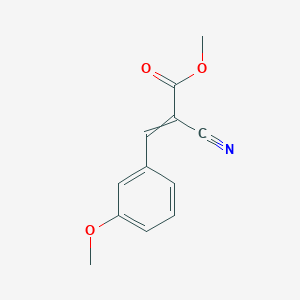
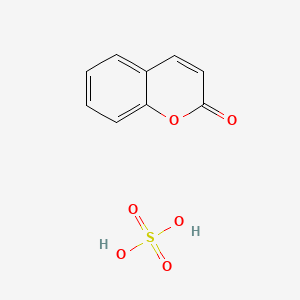
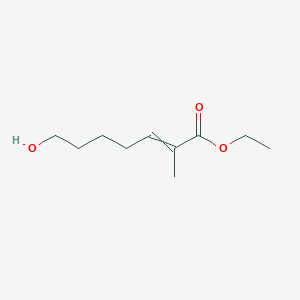
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)

![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
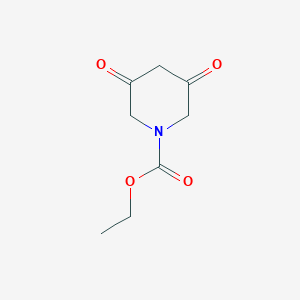
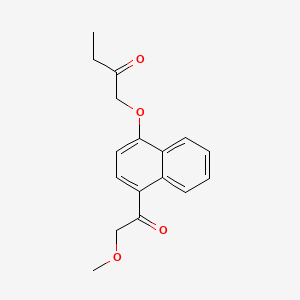
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
